molecular formula C10H9FO2 B1289024 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 628732-48-9

5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1289024
CAS No.: 628732-48-9
M. Wt: 180.17 g/mol
InChI Key: AXUVBHSQWRRJSD-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid: is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a fluorine atom at the 5-position of the indene ring and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of indene derivatives. For example, the compound can be synthesized by reacting indene with a fluorinating agent such as hydrogen fluoride or other fluorinating reagents under controlled conditions . The reaction typically requires an inert atmosphere and may be carried out at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways .

Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects .

Comparison with Similar Compounds

  • 5-Fluoro-2,3-dihydro-1H-indene-2-carboxylic acid
  • 5-Fluoro-2,3-dihydro-1H-indole
  • 5-Fluoroindan

Comparison: 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For example, the presence of the carboxylic acid group at the 1-position may enhance its solubility and facilitate its use in various chemical reactions .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUVBHSQWRRJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621204
Record name 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628732-48-9
Record name 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The combined mother liquors from the resolution of Intermediate T3 were concentrated under reduced pressure until no acetone remained and acidified to pH 3 with 0° C. 5N HCl. This solution was extracted 3 times with Et2O (200 ml portions) and the combined Et2O portions were washed successively with 1N HCl, H2O and brine, dried (MgSO4), filtered and concentrated under reduced pressure to give a yellow solid (71 g). This residue was recrystallized from hexane to give pure 5-fluoro-indan-1-carboxylic acid (Intermediate 2a, 58.6 g, 325.5 mmol) which was enriched in the R enantiomer. To Intermediate 2a in refluxing acetone (1 L) was added pulverized brucine (128.4 g, 325.5 mmol). After most solids had dissolved the solution was hot filtered and reheated to reflux as H2O (1 L) was added gradually. Excess acetone was boiled off until the solution became hazy. The solution was allowed to stand in a recrystallization dish for 1 month before solids appeared. The resultant solids were broken up, filtered off and recrystallized four more times in similar manner from acetone and H2O to give a buff colored solid which was taken up in 0° C. 1N HCl (150 ml). This solution was extracted 3 times with Et2O (75 ml portions) and the combined Et2O portions were washed successively with 1N HCl, H2O and brine, dried (MgSO4), filtered and concentrated under reduced pressure to give 6.13 g of (R)-5-fluoro-indan-1-carboxylic acid (Intermediate T4) as a pale solid which rotates sodium light at 20° C. with [α]20D+31.8 (c=4.49, benzene).
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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1 L
Type
solvent
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128.4 g
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reactant
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Quantity
150 mL
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reactant
Reaction Step Four

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